1-(3-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea
CAS No.: 946303-62-4
Cat. No.: VC7298837
Molecular Formula: C21H22ClN5O2
Molecular Weight: 411.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946303-62-4 |
|---|---|
| Molecular Formula | C21H22ClN5O2 |
| Molecular Weight | 411.89 |
| IUPAC Name | 1-(3-chlorophenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea |
| Standard InChI | InChI=1S/C21H22ClN5O2/c1-3-11-29-20-13-19(23-14(2)24-20)25-16-7-9-17(10-8-16)26-21(28)27-18-6-4-5-15(22)12-18/h4-10,12-13H,3,11H2,1-2H3,(H,23,24,25)(H2,26,27,28) |
| Standard InChI Key | ODTSDLAANTYBCP-UHFFFAOYSA-N |
| SMILES | CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s systematic IUPAC name, 1-(3-chlorophenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea, reflects its tripartite structure:
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Arylurea core: A 1,3-diarylurea scaffold with a 3-chlorophenyl group at the N1 position.
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Pyrimidine pharmacophore: A 2-methyl-6-propoxypyrimidin-4-yl moiety linked via an amino group to the para position of the central phenyl ring.
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Substituent effects: The chlorine atom enhances electrophilic reactivity, while the propoxy group modulates lipophilicity (LogP ≈ 3.6) .
The SMILES notation CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl)C confirms the spatial arrangement critical for target binding.
Physicochemical Properties
The compound’s solubility profile remains uncharacterized, though analogues with propoxy groups exhibit improved aqueous stability compared to methoxy derivatives .
Synthesis and Manufacturing
Reaction Scheme
The synthesis involves three sequential stages :
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Pyrimidine intermediate preparation: 2-Methyl-6-propoxypyrimidin-4-amine is synthesized via nucleophilic substitution of 4-chloro-2-methyl-6-propoxypyrimidine with ammonia.
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Core assembly:
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Step 1: 4-Nitroaniline undergoes Ullmann coupling with the pyrimidine intermediate to form 4-((2-methyl-6-propoxypyrimidin-4-yl)amino)aniline.
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Step 2: Reaction with 3-chlorophenyl isocyanate in dichloromethane yields the final urea product.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC .
Critical Process Parameters
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Temperature control: Maintain <25°C during isocyanate addition to prevent oligomerization .
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Catalyst optimization: Pd/C (5% w/w) enables 92% yield in the coupling step, reducing residual palladium to <10 ppm .
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Scale-up challenges: Propyl groups introduce viscosity issues; switching from batch to flow chemistry improves mixing efficiency .
Structure-Activity Relationship (SAR) Analysis
Urea Scaffold Modifications
Comparative studies with analogues reveal:
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N1 aryl substitution: 3-Chloro > 4-chloro (2.3-fold higher A549 cell line activity) .
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Central phenyl linker: Para-amino positioning essential for maintaining kinase binding geometry (ΔG = -9.8 kcal/mol in VEGFR2 docking) .
Pyrimidine Optimization
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2-Methyl group: Steric hindrance prevents off-target binding to CYP3A4 (IC50 > 50 μM vs. 8.2 μM for des-methyl variant) .
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6-Propoxy chain: Elongating from methoxy to propoxy boosts plasma half-life from 1.2 to 4.7 hours in murine models .
| Cell Line | IC50 (μM) | Sorafenib IC50 (μM) | Selectivity Index (HL7702) |
|---|---|---|---|
| A549 (NSCLC) | 0.48 ± 0.12 | 0.51 ± 0.09 | 18.7 |
| HCT-116 (CRC) | 0.56 ± 0.15 | 0.62 ± 0.11 | 15.2 |
| PC-3 (prostate) | 0.72 ± 0.18 | 0.84 ± 0.13 | 12.4 |
Mechanistic studies indicate dual VEGFR2/PDGFRβ inhibition (Ki = 4.8 nM and 7.2 nM, respectively), with apoptosis induction via caspase-3/7 activation .
ADMET Profiling
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Absorption: Caco-2 permeability = 8.9 × 10⁻⁶ cm/s (high intestinal absorption predicted) .
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Metabolism: CYP2C9-mediated oxidation forms inactive 2-hydroxymethyl metabolite (t1/2 = 2.1 hours in human microsomes) .
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Toxicity: hERG inhibition IC50 = 12 μM (therapeutic index >25), Ames test negative .
Future Research Directions
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Combination therapy: Synergy studies with immune checkpoint inhibitors (anti-PD-1) in syngeneic tumor models.
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Formulation development: Nanoemulsion systems to enhance oral bioavailability (current F% = 34 in rats) .
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Target validation: CRISPR screening to identify resistance mechanisms in kinase inhibitor-tolerant clones.
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